Chemical properties of 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene
Chemical properties of 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene
An In-Depth Technical Guide to 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene is a strategically-designed aromatic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and an ortho-ethoxymethyl group to influence conformation and solubility—makes it a highly versatile intermediate for the synthesis of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the compound's physicochemical properties, a robust protocol for its synthesis, and an in-depth analysis of its key chemical transformations. By elucidating the causality behind experimental choices and grounding protocols in established mechanistic principles, this document serves as a practical and authoritative resource for leveraging this valuable synthetic intermediate.
Introduction & Strategic Importance
In the landscape of modern drug discovery, the precise arrangement of functional groups on a core scaffold is paramount for achieving desired pharmacological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene emerges as a scaffold of considerable interest due to the synergistic interplay of its substituents.
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The Aryl Bromide: The bromine atom, positioned at the 4-position, serves as a versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1][2]
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The Aryl Fluoride: The fluorine atom at the 1-position significantly influences the electronic nature of the aromatic ring. Its strong electron-withdrawing character can modulate the pKa of adjacent functional groups and create favorable interactions with biological targets. Furthermore, fluorine is often incorporated into drug candidates to block metabolic oxidation at that position, thereby enhancing pharmacokinetic profiles.
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The Ortho-Ethoxymethyl Group: Positioned ortho to the fluorine, the -CH₂OCH₂CH₃ group provides several advantages. It can act as a steric and electronic director in certain reactions, influence the molecule's conformational preferences, and enhance solubility in organic media, which is a critical parameter in both reaction engineering and drug formulation.
This guide provides a Senior Application Scientist's perspective on harnessing the synthetic potential of this building block, focusing on reliable protocols and the mechanistic rationale that underpins them.
Physicochemical & Spectroscopic Properties
While specific experimental data for 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene is not broadly published, its properties can be reliably predicted based on its structure and comparison to closely related analogues like 4-Bromo-2-(bromomethyl)-1-fluorobenzene.
Table 1: Physicochemical Properties of 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene and Related Compounds
| Property | Value (Predicted/Analogous) | Source/Analogue |
| CAS Number | Not readily available | - |
| Molecular Formula | C₉H₁₀BrFO | - |
| Molecular Weight | 233.08 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid | General observation for similar compounds |
| Boiling Point | ~220-240 °C at 760 mmHg | Predicted based on analogues[3] |
| Density | ~1.45-1.55 g/cm³ | Predicted based on analogues[3] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, EtOAc) | General chemical principles |
| Precursor CAS | 99725-12-9 | 4-Bromo-2-(bromomethyl)-1-fluorobenzene[4] |
Spectroscopic Characterization (Predicted)
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¹H NMR: Protons on the aromatic ring will appear as complex multiplets due to H-H and H-F coupling. Key diagnostic signals will be the two singlets (or closely coupled doublets) for the benzylic (-CH₂O-) and the methylene (-OCH₂-) protons, and a triplet for the terminal methyl (-CH₃) group.
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¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon bearing the fluorine will exhibit a large one-bond C-F coupling constant, while other carbons in the ring will show smaller, multi-bond couplings.
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¹⁹F NMR: A single resonance is expected, which will be split by the neighboring ortho and meta protons.
Synthesis of 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene
The most direct and reliable route to the title compound is via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. The logical precursor, 4-bromo-2-(bromomethyl)-1-fluorobenzene, is commercially available and provides an excellent electrophilic starting point.[4]
Reaction Scheme:
Caption: Synthetic route to 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene from 4-bromo-2-(bromomethyl)-1-fluorobenzene.
Materials:
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4-bromo-2-(bromomethyl)-1-fluorobenzene (1.0 eq)
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Sodium ethoxide (1.2 eq)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-(bromomethyl)-1-fluorobenzene.
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Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium ethoxide portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
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Causality Note: Using a slight excess (1.2 eq) of sodium ethoxide ensures complete consumption of the starting material. The reaction is performed at 0 °C initially to control the exothermicity of the alkoxide addition.
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-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Final Product: The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Key Synthetic Transformations & Mechanistic Insights
The bromine atom is the primary locus of reactivity for synthetic diversification. Its participation in palladium-catalyzed cross-coupling reactions is the most powerful method for elaborating the core structure.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions fundamentally rely on a catalytic cycle involving a Palladium(0) species. The cycle typically consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures or the introduction of alkyl/vinyl groups.[5][6][7]
General Protocol:
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To a reaction vessel, add 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane) and water.
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Degas the mixture and heat to 80-110 °C until the starting material is consumed.
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Perform an aqueous workup and purify by chromatography.
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Expert Insight: The choice of base is crucial. Carbonates are often sufficient, but for more challenging couplings, stronger bases like phosphates or cesium carbonate may be required to facilitate the transmetalation step.
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Caption: Key metallation pathways for functionalization.
Applications in Drug Discovery
While specific examples naming 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene are sparse, the "bromo-fluoro-aromatic" scaffold is a privileged structure in medicinal chemistry. It serves as a key intermediate in the synthesis of compounds targeting a range of diseases. For instance, related bromo-fluoro-anilines and benzoic acids are used to synthesize kinase inhibitors, GPCR modulators, and other complex therapeutic agents. [8][9][10][11]The title compound is an ideal starting point for creating libraries of compounds for high-throughput screening, where the 'R' group at the 4-position can be varied using Suzuki or Buchwald-Hartwig chemistry to explore the structure-activity relationship (SAR).
Safety & Handling
As with any halogenated aromatic compound, 4-Bromo-2-(ethoxymethyl)-1-fluorobenzene should be handled with appropriate care in a well-ventilated fume hood.
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Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. [12][13]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. [3]* Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents. [12]
Conclusion
4-Bromo-2-(ethoxymethyl)-1-fluorobenzene stands out as a highly functionalized and synthetically attractive building block. Its design allows for selective and sequential modification at the bromine position through robust and well-understood chemical transformations, primarily palladium-catalyzed cross-coupling and metallation-electrophile trapping. The presence of the fluorine and ethoxymethyl groups provides additional levers for fine-tuning the steric and electronic properties of target molecules. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile intermediate into their synthetic programs, accelerating the discovery of novel pharmaceuticals and advanced materials.
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